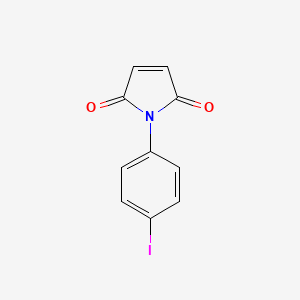

N-(4-Iodophenyl)maleimide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-iodophenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6INO2/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(12)14/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIXQASIEVHMYQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)C=CC2=O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80216021 | |

| Record name | N-(4-Iodophenyl)maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80216021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65833-01-4 | |

| Record name | N-(4-Iodophenyl)maleimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065833014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 65833-01-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88871 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Iodophenyl)maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80216021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-Iodophenyl)maleimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(4-Iodophenyl)maleimide: Structure, Reactivity, and Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the chemical properties, structure, and applications of N-(4-Iodophenyl)maleimide. We will delve into the core principles governing its reactivity, provide field-proven insights into its practical applications, and furnish detailed protocols to empower your experimental design.

Introduction: A Bifunctional Reagent of Strategic Importance

This compound is a heterocyclic organic compound that has garnered significant attention as a versatile bifunctional reagent. Its structure uniquely combines two key chemical motifs: a highly reactive maleimide ring and a functionalizable iodophenyl group. The maleimide moiety is renowned for its selective and efficient reactivity towards thiol groups, making it a cornerstone of modern bioconjugation chemistry.[1][] Concurrently, the iodo-substituted aromatic ring serves as a heavy atom, a precursor for radiolabeling, or a handle for further synthetic transformations via cross-coupling reactions. This dual functionality positions this compound as an invaluable tool in diverse fields, including the development of antibody-drug conjugates (ADCs), protein labeling for structural biology, and the synthesis of advanced polymers.[3][4][5]

Molecular Architecture and Physicochemical Profile

A thorough understanding of a reagent's fundamental properties is paramount to its successful application. This section details the structural and physical characteristics of this compound.

Chemical Structure and Identification

The molecule consists of a central five-membered maleimide ring, where the nitrogen atom is substituted with a 4-iodophenyl group.

Physicochemical Data

The quantitative properties of this compound are summarized below. These values are critical for determining appropriate solvent systems, reaction conditions, and purification strategies.

| Property | Value | Source |

| Molecular Weight | 299.06 g/mol | [6][7] |

| Exact Mass | 298.94433 Da | [6] |

| Melting Point | ~150 °C | [8] |

| logP (Octanol/Water) | 1.721 | [7] |

| Water Solubility (logS) | -2.66 (mol/L) | [7] |

Spectral Characteristics

Spectroscopic data is essential for quality control and reaction monitoring.

-

¹H-NMR: The spectrum is characterized by two distinct regions. Signals for the two equivalent vinyl protons of the maleimide ring appear as a singlet, while the aromatic protons of the 4-iodophenyl group typically appear as two doublets, reflecting their ortho and meta positions relative to the imide linkage.

-

¹³C-NMR: Key signals include those for the carbonyl carbons of the imide (~170 ppm), the vinyl carbons of the maleimide ring, and the carbons of the aromatic ring, including the carbon atom bonded to iodine.[8]

-

FTIR: The infrared spectrum prominently displays a strong absorption band for the imide carbonyl (C=O) stretching vibrations.[6] Other characteristic peaks include those for the C=C double bond of the maleimide ring and vibrations associated with the substituted benzene ring.

Core Reactivity: The Thiol-Maleimide Michael Addition

The utility of this compound in bioconjugation stems almost entirely from the electrophilic nature of the maleimide's carbon-carbon double bond. This double bond is highly susceptible to nucleophilic attack, a reaction known as a Michael addition.

Mechanism and Selectivity

The thiol-maleimide reaction is a cornerstone of bioconjugation due to its high efficiency and, critically, its selectivity under physiological conditions.[1]

Causality of Selectivity: The reaction's selectivity for thiols (found in cysteine residues of proteins) over other nucleophiles like amines (lysine residues) is pH-dependent. In the pH range of 6.5-7.5, the thiol group exists in equilibrium with its more nucleophilic thiolate anion form. This thiolate is a soft nucleophile that preferentially attacks the soft electrophilic carbon of the maleimide double bond. The reaction rate with thiols at pH 7.0 is approximately 1,000 times faster than with amines.[9] Above pH 7.5, deprotonated amines begin to compete, reducing the selectivity of the conjugation.[9]

A Critical Consideration: Conjugate Stability

While the formed thiosuccinimide bond is generally stable, it is susceptible to a retro-Michael reaction, particularly in the presence of other thiols.[10] This can lead to thiol exchange, where the conjugated molecule is transferred from its intended target to another thiol-containing species, such as glutathione in vivo.[11] This potential instability is a critical factor in the design of therapeutics like ADCs, as premature release of the payload can lead to off-target toxicity.[10] Furthermore, the maleimide ring itself can undergo hydrolysis, especially at pH values above 7.5, rendering it unreactive towards thiols.[9]

Synthesis and Experimental Protocols

This section provides a representative protocol for the synthesis of N-aryl maleimides and a conceptual protocol for its application in protein labeling.

General Synthesis of this compound

The synthesis is typically a two-step process involving the formation of a maleamic acid intermediate followed by cyclization.[12][13]

Step-by-Step Protocol:

-

Amidation: Dissolve maleic anhydride (1.0 eq) in a suitable aprotic solvent like dichloromethane (CH₂Cl₂) in a round-bottom flask under an inert atmosphere (e.g., N₂).[12]

-

Slowly add a solution of 4-iodoaniline (1.0 eq) in the same solvent to the flask.

-

Stir the reaction mixture at room temperature for 2-4 hours. The intermediate maleamic acid will often precipitate as a crystalline solid.

-

Dehydration/Cyclization: Evaporate the solvent. To the resulting solid, add acetic anhydride (e.g., 3 volumes) and anhydrous sodium acetate (e.g., 0.6 eq).[12]

-

Heat the mixture with stirring (e.g., at 70°C) overnight. The choice of dehydrating agent is critical; alternatives like P₂O₅/H₂SO₄ in DMF have also been reported.[13] The use of a catalyst and heat facilitates the ring closure to form the imide.

-

Workup: Cool the mixture to room temperature and pour it into a beaker of ice-water to quench the excess acetic anhydride.

-

Purification: The crude product can be collected by filtration if it precipitates. Alternatively, extract the aqueous mixture with an organic solvent (e.g., CH₂Cl₂). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate the solvent.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by flash column chromatography.[12]

Protocol: Bioconjugation to a Thiol-Containing Peptide

This protocol outlines a general procedure for labeling a peptide containing a single cysteine residue.

Self-Validating System: The success of this protocol relies on careful control of pH and stoichiometry. Including controls, such as a reaction with a cysteine-free peptide, validates the thiol-specificity of the conjugation.

-

Reagent Preparation:

-

Peptide Stock: Prepare a concentrated stock solution of the cysteine-containing peptide in a déassed, amine-free buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, 1 mM EDTA, pH 7.0). The EDTA is included to chelate divalent metal ions that can catalyze thiol oxidation.

-

N-IPM Stock: Immediately before use, prepare a 10-20 mM stock solution of this compound in a water-miscible organic solvent like DMSO or DMF. Maleimides have limited stability in aqueous solutions and should not be stored in buffer.[9]

-

-

Conjugation Reaction:

-

To the peptide solution, add the N-IPM stock solution to achieve a 5- to 20-fold molar excess of the maleimide over the peptide. The excess ensures the reaction goes to completion.

-

Incubate the reaction at room temperature for 2 hours or at 4°C overnight with gentle mixing.

-

-

Quenching:

-

Add a small-molecule thiol, such as L-cysteine or β-mercaptoethanol, to a final concentration of ~50 mM to quench any unreacted N-IPM. This prevents non-specific labeling of other molecules during purification.

-

-

Purification:

-

Remove the unreacted N-IPM and quenching agent by purifying the peptide conjugate. Suitable methods include size-exclusion chromatography (SEC), reversed-phase HPLC, or dialysis.

-

-

Characterization:

-

Confirm successful conjugation using MALDI-TOF or ESI mass spectrometry. The mass of the conjugate should equal the mass of the peptide plus the mass of N-IPM (299.06 Da).

-

Key Applications in Science and Technology

The unique properties of this compound enable its use in several high-impact applications.

-

Antibody-Drug Conjugates (ADCs): The maleimide group is a widely used reactive handle for attaching potent cytotoxic drugs to cysteine residues on monoclonal antibodies.[1][10] This creates targeted therapies that deliver a drug payload specifically to cancer cells, minimizing systemic toxicity.[5]

-

Radiolabeling: The iodine atom on the phenyl ring can be substituted with a radioactive isotope, such as ¹²⁵I or ¹²³I. The resulting radiolabeled N-iodophenyl maleimide can then be conjugated to antibodies or other targeting molecules for use in radioimmunotherapy or diagnostic imaging.[3] A study demonstrated the successful preparation of N-(m-[¹²⁵I]iodophenyl)maleimide and its conjugation to rabbit IgG, showing high stability with less than 1% deiodination over 24 hours in serum.[3]

-

Polymer Chemistry: N-aryl maleimides are used as monomers in polymerization reactions to create polymers with high thermal stability and specific functionalities.[4][14] These polymers can be used in advanced coatings, adhesives, and composites.[4] They can also be grafted onto other polymer backbones to introduce reactive sites for further modification.[15]

-

Bioconjugation and Probes: Beyond ADCs, the maleimide group is used to attach a wide array of molecules—such as fluorescent dyes, PEG chains (PEGylation), or biotin—to proteins and peptides for research and diagnostic purposes.[14][16][17]

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential when handling this compound.

-

GHS Hazards: The compound is classified as harmful if swallowed and causes serious eye damage.[6] It may also cause skin and respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[18]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[19] Wash hands thoroughly after handling.[18]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from strong oxidizing agents and bases.[19][20]

Conclusion

This compound is a powerful and versatile chemical tool. Its well-defined reactivity, centered on the selective thiol-maleimide Michael addition, provides a robust method for the precise modification of biomolecules. The presence of the iodophenyl group further extends its utility into radiochemistry and materials science. By understanding its chemical properties, reactivity profile, and the causality behind established protocols, researchers can effectively leverage this reagent to advance the frontiers of drug development, diagnostics, and polymer chemistry.

References

- National Center for Biotechnology Information. "this compound". PubChem Compound Summary for CID 96758. [Link]

- Cheméo. "Chemical Properties of Maleimide, n-p-iodophenyl- (CAS 65833-01-4)". [Link]

- The Royal Society of Chemistry. "Supplementary Information - General procedure for preparation of N-substituted maleimides". [Link]

- Wikipedia. "Maleimide". [Link]

- Bhotla, R. et al. (1992). "N-(m-[125I]iodophenyl)maleimide: an agent for high yield radiolabeling of antibodies". International Journal of Radiation Applications and Instrumentation. Part B. Nuclear Medicine and Biology, 19(3), 289-95. [Link]

- bioconjugator.

- Mohammed, S. A., & Mustapha, W. A. (2010). "Synthesis of New Azo Compounds Based on N-(4-Hydroxypheneyl)maleimide and N-(4-Methylpheneyl)maleimide". Molecules, 15(11), 7498-7508. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD.

- Boyle, R. W. et al. (2019).

- goods.com. "N-(4-Fluorophenyl)maleimide". [Link]

- Organic Chemistry Portal. "Synthesis of maleimides". [Link]

- Stephan, A. F. et al. (2015). "Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting". Angewandte Chemie International Edition, 54(24), 6954-6958. [Link]

- SpectraBase. "N-(p-iodophenyl)maleimide". [Link]

- Mageed, F. A. R. et al. (2019). "Preparation and characterization of new carrier drug polymers based maleimide and its drug release behaviour". Asian Journal of Chemistry, 31(3), 601-608. [Link]

- Nicolas, J. et al. (2007). "Design and synthesis of N-maleimido-functionalized hydrophilic polymers via copper-mediated living radical polymerization: a suitable alternative to PEGylation chemistry".

Sources

- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 3. N-(m-[125I]iodophenyl)maleimide: an agent for high yield radiolabeling of antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | C10H6INO2 | CID 96758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Maleimide, n-p-iodophenyl- (CAS 65833-01-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. spectrabase.com [spectrabase.com]

- 9. vectorlabs.com [vectorlabs.com]

- 10. creativepegworks.com [creativepegworks.com]

- 11. mdpi.com [mdpi.com]

- 12. rsc.org [rsc.org]

- 13. Synthesis of New Azo Compounds Based on N-(4-Hydroxypheneyl)maleimide and N-(4-Methylpheneyl)maleimide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. FCKeditor - Resources Browser [midyear.aza.org]

- 15. PlumX [plu.mx]

- 16. Maleimide - Wikipedia [en.wikipedia.org]

- 17. Design and synthesis of N-maleimido-functionalized hydrophilic polymers via copper-mediated living radical polymerization: a suitable alternative to PEGylation chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. fishersci.com [fishersci.com]

- 20. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to the Synthesis and Purification of N-(4-Iodophenyl)maleimide

This guide provides a comprehensive overview of the synthesis and purification of N-(4-Iodophenyl)maleimide, a critical reagent for researchers, scientists, and professionals in drug development. The methodologies detailed herein are grounded in established chemical principles, offering both theoretical understanding and practical, field-proven protocols.

Introduction: The Significance of this compound in Bioconjugation

N-substituted maleimides are a cornerstone of bioconjugation chemistry, prized for their ability to selectively react with thiol groups found in cysteine residues of proteins and peptides.[1][2][3][4][5] This high chemoselectivity, which occurs under mild physiological conditions (pH 6.5-7.5), allows for the precise and stable attachment of various molecular entities to biomolecules.[2][5] The maleimide moiety's reactivity is driven by the electron-deficient double bond within its strained ring structure, making it an excellent Michael acceptor for the nucleophilic thiol group.[1][3]

The resulting thioether bond is relatively stable, making maleimides ideal linkers for a wide range of applications, including:

-

Antibody-Drug Conjugates (ADCs): Attaching potent cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.[2]

-

Protein Labeling: Introducing fluorescent dyes, radioisotopes, or other reporter molecules for imaging and diagnostic purposes.[2][4]

-

Surface Functionalization: Modifying nanoparticles, beads, and other surfaces with biomolecules for biosensing and therapeutic applications.[2]

This compound, in particular, offers a versatile platform for further chemical modification. The presence of the iodine atom on the phenyl ring provides a reactive handle for introducing additional functionalities, such as radiolabels (e.g., ¹²⁵I) for in vivo imaging and biodistribution studies.[6]

Synthetic Strategy: A Two-Step Approach

The most common and reliable synthesis of N-aryl maleimides, including this compound, is a two-step process.[7] This method involves the initial formation of a maleanilic acid intermediate, followed by a cyclodehydration reaction to yield the final maleimide product.[7][8][9]

Step 1: Synthesis of N-(4-Iodophenyl)maleanilic Acid

The first step is the acylation of 4-iodoaniline with maleic anhydride. This reaction proceeds readily at moderate temperatures to produce the corresponding N-(4-Iodophenyl)maleanilic acid in nearly quantitative yield.[7][8]

Reaction Mechanism: The lone pair of electrons on the nitrogen atom of 4-iodoaniline attacks one of the carbonyl carbons of maleic anhydride, leading to the opening of the anhydride ring and the formation of the maleanilic acid.

Step 2: Cyclodehydration to this compound

The second and more critical step is the cyclization of the maleanilic acid intermediate to form the maleimide ring. This is an intramolecular dehydration reaction, typically facilitated by a dehydrating agent and a catalyst.[8][10][11] A classic and effective method employs acetic anhydride as the dehydrating agent and sodium acetate as the catalyst.[8][10][11]

Reaction Mechanism: The reaction proceeds through the formation of a mixed anhydride intermediate.[12] The lone pair of electrons on the nitrogen atom of the maleanilic acid attacks the carbonyl group, leading to the formation of a cyclic intermediate. Subsequent elimination of an acetate group results in the formation of the stable N-phenylmaleimide ring.[12]

Experimental Protocols

Materials and Reagents

| Reagent | Formula | Molecular Weight ( g/mol ) | CAS Number |

| 4-Iodoaniline | C₆H₆IN | 219.02 | 540-37-4 |

| Maleic Anhydride | C₄H₂O₃ | 98.06 | 108-31-6 |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | 108-24-7 |

| Anhydrous Sodium Acetate | C₂H₃NaO₂ | 82.03 | 127-09-3 |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 |

| Ethanol | C₂H₅OH | 46.07 | 64-17-5 |

Protocol 1: Synthesis of N-(4-Iodophenyl)maleanilic Acid

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve maleic anhydride in a suitable solvent such as diethyl ether.

-

In a separate beaker, dissolve an equimolar amount of 4-iodoaniline in the same solvent.

-

Slowly add the 4-iodoaniline solution to the maleic anhydride solution with continuous stirring at room temperature.

-

A precipitate of N-(4-Iodophenyl)maleanilic acid will form. Continue stirring for 1-2 hours to ensure the reaction goes to completion.

-

Collect the solid product by vacuum filtration and wash with cold diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum. The yield should be nearly quantitative.

Protocol 2: Synthesis of this compound

-

In a clean, dry round-bottom flask, create a slurry of the dried N-(4-Iodophenyl)maleanilic acid and anhydrous sodium acetate in an excess of acetic anhydride.[8][11]

-

Heat the reaction mixture with stirring to a temperature between 60-70°C.[8][10] Caution: Overheating can lead to side reactions and reduced yields.[10]

-

Maintain this temperature for approximately 60 minutes.[8] The solution should become clear as the reaction progresses.

-

After the reaction is complete, cool the mixture to room temperature and then pour it into a beaker containing ice-cold water to precipitate the crude this compound.[8][11]

-

Stir the mixture vigorously for several minutes to ensure complete precipitation.

-

Collect the crude product by vacuum filtration and wash thoroughly with cold water.

Purification: Achieving High Purity

Purification of the crude this compound is crucial to remove any unreacted starting materials, byproducts, or polymeric impurities.[13][14] A combination of recrystallization and column chromatography is often employed to achieve high purity.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[15][16][17] The principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly, promoting the formation of pure crystals while impurities remain in the solution.[15][16][17]

Solvent Selection: The choice of solvent is critical for successful recrystallization.[16] An ideal solvent should:

-

Dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures.[15][16]

-

Not react with the compound.

-

Have a boiling point below the melting point of the compound.

-

Be easily removable from the purified crystals.

For N-aryl maleimides, ethanol or a mixture of hexane and ethyl acetate are often suitable recrystallization solvents.[8][18]

Recrystallization Protocol:

-

Dissolve the crude this compound in a minimum amount of hot ethanol.

-

If the solution is colored, a small amount of activated charcoal can be added to adsorb colored impurities.

-

Hot filter the solution to remove any insoluble impurities and the activated charcoal.

-

Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Silica Gel Column Chromatography

For even higher purity, silica gel column chromatography can be employed.[13] This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase (eluent).

General Procedure:

-

The crude or recrystallized product is dissolved in a minimal amount of a suitable solvent.

-

This solution is loaded onto a silica gel column.

-

An appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) is passed through the column to separate the desired product from impurities.[18][19]

-

Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

-

The solvent is removed from the combined pure fractions by rotary evaporation to yield the highly purified this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR | The proton NMR spectrum should show characteristic peaks for the aromatic protons and the vinyl protons of the maleimide ring. |

| ¹³C NMR | The carbon NMR spectrum will confirm the presence of the carbonyl carbons, the vinyl carbons, and the carbons of the iodophenyl group.[20] |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (299.06 g/mol ).[21] |

| Melting Point | A sharp melting point close to the literature value indicates high purity. |

| FT-IR | The infrared spectrum will show characteristic absorption bands for the carbonyl groups (C=O) and the carbon-carbon double bond (C=C) of the maleimide ring.[20] |

Visualizing the Workflow

Synthesis Workflow

Caption: Overall two-step synthesis of this compound.

Purification Workflow

Caption: Purification and analysis workflow for this compound.

Conclusion

The synthesis and purification of this compound, while requiring careful attention to reaction conditions and purification techniques, is a well-established and reproducible process. The two-step synthetic route via the maleanilic acid intermediate is highly efficient. Meticulous purification through recrystallization, and optionally column chromatography, is paramount to achieving the high purity required for successful bioconjugation applications. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently prepare high-quality this compound for their advanced research and development needs.

References

- Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide. (2024-09-24).

- Michael thiol-maleimide addition reaction, rearrangements and products formed. ScienceDirect.

- Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. (2019-05-29). Taylor & Francis Online.

- Synthesis of maleanilic acid. PrepChem.com.

- Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction. (2019-03-01). Taylor & Francis Online.

- Exploring the synthesis of maleanilic acids in bioderived, biodegradable solvents. KnightScholar - SUNY Geneseo.

- This compound. PubChem - NIH.

- The reaction mechanism for the conversion of maleanilic acid to N-phenylmaleimide (24B) proceeds... Homework.Study.com.

- Supplementary Information. The Royal Society of Chemistry.

- Preparation of N-arylmaleimides with PPh3-CBrCl3 as reagent. (2019-10-02). IOSR Journal.

- Synthesis of N-arylmaleimides. (2020-08-28). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom - Books.

- N-Phenylmaleimide. Organic Syntheses Procedure.

- N-(m-[125I]iodophenyl)maleimide: an agent for high yield radiolabeling of antibodies. PubMed.

- KR20180037796A - Purification method of n-substituted maleimide. Google Patents.

- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.

- Synthesis of New Azo Compounds Based on N-(4-Hydroxypheneyl)maleimide and N-(4-Methylpheneyl)maleimide. (2010-10-21). PMC - NIH.

- Synthesis of maleimides. Organic Chemistry Portal.

- The Role of Maleimide Derivatives in Bioconjugation and Drug Delivery Systems. NINGBO INNO PHARMCHEM CO.,LTD.

- Recrystallization. (2023-01-29). Chemistry LibreTexts.

- Recrystallization. (2020-01-10). YouTube.

- Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. MDPI.

- Preparation and in vivo evaluation of an N-(p-[125I]iodophenethyl)maleimide-antibody conjugate. Bioconjugate Chemistry - ACS Publications.

- US11345661B2 - Method for purifying N-substituted maleimide. Google Patents.

- KR101051534B1 - Method for Purifying N-Substituted Maleimide Using Silica Gel. Google Patents.

- (PDF) Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. ResearchGate.

- Comment on: Synthesis of New Azo Compounds Based on N-(4-Hydroxyphenyl)maleimide and N-(4-Methylphenyl)maleimide. Molecules 2010, 15, 7498–7508. (2019-06-23). MDPI.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 3. researchgate.net [researchgate.net]

- 4. bachem.com [bachem.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. N-(m-[125I]iodophenyl)maleimide: an agent for high yield radiolabeling of antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. books.rsc.org [books.rsc.org]

- 10. tandfonline.com [tandfonline.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. homework.study.com [homework.study.com]

- 13. KR20180037796A - Purification method of n-substituted maleimide - Google Patents [patents.google.com]

- 14. US11345661B2 - Method for purifying N-substituted maleimide - Google Patents [patents.google.com]

- 15. mt.com [mt.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. youtube.com [youtube.com]

- 18. rsc.org [rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis of New Azo Compounds Based on N-(4-Hydroxypheneyl)maleimide and N-(4-Methylpheneyl)maleimide - PMC [pmc.ncbi.nlm.nih.gov]

- 21. This compound | C10H6INO2 | CID 96758 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Thiol-Reactive Chemistry of N-(4-Iodophenyl)maleimide for Advanced Bioconjugation

Abstract

N-(4-Iodophenyl)maleimide (IPM) is a specialized thiol-reactive compound that offers unique advantages for bioconjugation, particularly in drug development and structural biology. This guide provides a comprehensive technical overview of its core chemistry, reaction kinetics, and practical applications. We will delve into the nuances of the thiol-maleimide Michael addition reaction, explore the critical role of experimental parameters like pH, and present detailed protocols for protein labeling and characterization. The defining feature of IPM—the iodine atom—is highlighted for its utility in mass spectrometry, X-ray crystallography, and radiolabeling, setting it apart from standard maleimide reagents. This document serves as an essential resource for researchers aiming to leverage the distinct properties of this compound for creating stable, well-characterized, and highly functional bioconjugates.

Introduction: The Strategic Role of Cysteine and Maleimides in Bioconjugation

The precise, covalent modification of proteins and other biomolecules is a cornerstone of modern therapeutic and diagnostic development. Among the canonical amino acids, cysteine is frequently targeted for conjugation due to the unique nucleophilicity of its thiol (sulfhydryl, -SH) group.[1] Maleimides have emerged as one of the most effective classes of reagents for cysteine-specific modification.[] Their high reactivity and selectivity towards thiols under mild, physiological conditions make them ideal for a wide range of applications, from creating antibody-drug conjugates (ADCs) to labeling proteins with fluorescent probes.[3][4][5]

The reaction proceeds via a Michael addition, forming a stable thioether bond.[3] While highly effective, the stability of the resulting thiosuccinimide linkage can be a concern, as it is susceptible to a retro-Michael reaction, leading to payload exchange with other thiols like glutathione in vivo.[6][7] This has driven the development of next-generation maleimides designed to enhance conjugate stability.

This compound (IPM) is one such advanced reagent. The electron-withdrawing nature of the N-aryl substituent can accelerate both the initial conjugation and the subsequent stabilizing hydrolysis of the thiosuccinimide ring.[8][9] More importantly, the presence of an iodine atom provides a unique analytical and functional handle, making IPM a powerful tool for applications requiring precise characterization and specialized functionality.

Core Reaction Mechanism and Key Parameters

The fundamental chemistry governing the utility of IPM is the Michael addition reaction between the maleimide's electrophilic carbon-carbon double bond and a nucleophilic thiol, typically from a cysteine residue.

The Thiol-Maleimide Michael Addition

The reaction is highly chemoselective for thiols within a specific pH range.[3][7] The process is initiated by the deprotonated thiol (thiolate anion, R-S⁻), which acts as the nucleophile. This thiolate attacks one of the carbons in the maleimide double bond, resulting in the formation of a stable, covalent thiosuccinimide linkage.[3]

Caption: Influence of pH on maleimide reaction pathways.

Conjugate Stability and the Role of Hydrolysis

While the initial thioether adduct is stable, it can undergo a retro-Michael reaction, particularly in the presence of other thiols, leading to deconjugation. [6][7]However, the thiosuccinimide ring of the conjugate can itself be hydrolyzed to a ring-opened succinamic acid thioether. This ring-opened form is significantly more stable and is not susceptible to the retro-Michael reaction. [8][9] One advantage of N-aryl maleimides, including IPM, is that they exhibit accelerated rates of this stabilizing hydrolysis compared to traditional N-alkyl maleimides. [9][10]This allows for the intentional and rapid conversion of the conjugate to its more stable, ring-opened form, which is highly desirable for in vivo applications like ADCs. [8][9]

The this compound Advantage

The iodine atom on the phenyl ring provides several distinct advantages over other maleimide reagents.

-

Mass Spectrometry (MS): Iodine is monoisotopic (¹²⁷I), providing a clear mass shift of +126 Da for mono-iodinated peptides, which simplifies identification in complex mixtures. [11]This allows for unambiguous confirmation of conjugation and aids in determining the degree of labeling.

-

X-Ray Crystallography: Iodine is a heavy atom that can be used for phasing in X-ray crystallography to solve the three-dimensional structures of proteins. [12]Site-specific labeling of a protein with IPM can introduce a heavy atom at a known location, aiding in structure determination.

-

Radiolabeling: The iodine atom serves as a site for radioiodination with isotopes like ¹²⁵I or ¹³¹I. This enables the creation of radiolabeled proteins and peptides for applications in molecular imaging and pharmacokinetic studies. [13][14]* Enhanced Stability: N-aryl maleimides, as a class, have been shown to form more stable conjugates than N-alkyl maleimides. They exhibit reduced deconjugation in serum, which is critical for the efficacy and safety of therapeutics like ADCs. [10]

Experimental Design and Protocols

Successful conjugation with IPM requires careful planning and execution, from protein preparation to final purification and analysis.

Pre-Reaction Considerations

-

Buffer Selection: Use a degassed, non-thiol, non-amine buffer with a pH between 7.0 and 7.5. [15][16]Common choices include phosphate-buffered saline (PBS), HEPES, or borate buffers.

-

Reduction of Disulfide Bonds: Cysteine residues in proteins are often oxidized and form disulfide bridges, which do not react with maleimides. [15][16]To make these sites available, the protein must first be treated with a reducing agent.

-

TCEP (tris(2-carboxyethyl)phosphine): This is often the preferred reducing agent because it is thiol-free and does not need to be removed prior to adding the maleimide reagent. [17]A 10-100 fold molar excess is typically used. [16][18] * DTT (dithiothreitol): If DTT is used, it is critical to remove it completely after reduction (e.g., via a desalting column), as its free thiols will compete with the protein for reaction with the IPM. [17][19]* IPM Stock Solution: this compound is not highly water-soluble and should be dissolved in an anhydrous, water-miscible organic solvent like DMSO or DMF to create a concentrated stock solution (e.g., 10 mM). [15][16][18]This solution should be prepared fresh before use. [20]

-

Step-by-Step Protocol: Protein Labeling with IPM

This protocol provides a general workflow for labeling a protein with IPM. The optimal molar ratio of IPM to protein should be determined empirically. [16]

-

Protein Preparation: Dissolve the protein to be labeled in the chosen reaction buffer (pH 7.0-7.5) to a concentration of 1-10 mg/mL. [16]2. Reduction (if necessary): Add a 10-fold molar excess of TCEP to the protein solution. Incubate for 30-60 minutes at room temperature. [21]It is recommended to perform this step under an inert gas (e.g., nitrogen or argon) to prevent re-oxidation of the thiols. [15]3. Reaction Setup: Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO. [16][21]4. Conjugation: While gently stirring the protein solution, add the IPM stock solution to achieve a final molar excess of 10- to 20-fold over the protein. [16][22]5. Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. [16][19]6. Quenching (Optional): To stop the reaction, a small molecule thiol like N-acetylcysteine or L-cysteine can be added to quench any unreacted IPM. [23]7. Purification: Remove excess, unreacted IPM and byproducts from the labeled protein conjugate. The most common method is size-exclusion chromatography (e.g., a desalting column like Sephadex G-25) or dialysis. [15][19]

Caption: Experimental workflow for protein labeling with this compound.

Post-Reaction Characterization

After purification, it is essential to characterize the conjugate to confirm success and determine the Degree of Labeling (DOL) — the average number of IPM molecules per protein.

| Method | Principle | Advantages | Considerations |

| UV-Vis Spectroscopy | Compares absorbance at 280 nm (protein) with the absorbance of the chromophore (iodophenyl group). Requires a correction factor. [16][18] | Simple, rapid, and widely accessible. | Less accurate if the label absorbs at 280 nm. Requires an accurate extinction coefficient for the label. |

| Mass Spectrometry (MS) | Measures the mass increase of the protein after conjugation. ESI-MS is commonly used for intact proteins. | Highly accurate and provides direct evidence of conjugation. Can resolve different labeled species. | Requires access to specialized equipment. Can be challenging for large, heterogeneous glycoproteins. |

| Reverse Phase HPLC | Separates the labeled protein from the unlabeled protein. The retention time of the conjugate is typically different due to the hydrophobicity of the IPM. [22] | Can quantify the percentage of labeled vs. unlabeled protein. Can also be used for purification. | Requires method development to achieve good separation. |

Table 1: Comparison of common methods for determining the Degree of Labeling (DOL).

Applications in Drug Discovery and Chemical Biology

The unique properties of IPM make it suitable for several high-value applications.

-

Antibody-Drug Conjugates (ADCs): The stability of the N-aryl maleimide linkage is a significant advantage for ADCs, minimizing premature drug release in circulation. [10]The ability to precisely characterize the conjugate by MS is also critical for regulatory approval.

-

Structural Biology: As discussed, site-specific introduction of the heavy iodine atom via IPM conjugation can be a powerful tool to aid in solving protein crystal structures. [12]* Proteomics and Activity-Based Probing: The iodine tag can be used to enrich and identify cysteine-containing peptides from complex biological samples using MS-based proteomics workflows. [13][24]

Comparative Analysis

| Reagent | Reaction Type | Optimal pH | Bond Stability | Key Features |

| This compound | Michael Addition | 6.5 - 7.5 | Good; enhanced by ring hydrolysis | Iodine tag for MS/X-ray/Radiolabeling; N-aryl group enhances stability. |

| Standard N-Alkyl Maleimide | Michael Addition | 6.5 - 7.5 | Moderate; susceptible to retro-Michael reaction | Widely used, rapid kinetics. [3] |

| Iodoacetamide | SN2 Alkylation | > 7.5 | Very High | Forms a very stable thioether bond, but is less selective and can react with other residues (His, Met) at higher pH. [19] |

Table 2: Comparison of IPM with other common thiol-reactive reagents.

Conclusion

This compound is more than a standard thiol-reactive linker; it is a multifunctional tool for advanced bioconjugation. Its core chemistry, based on the well-established thiol-maleimide reaction, provides high selectivity and efficiency. The key differentiator—the iodophenyl group—confers enhanced stability and provides powerful analytical handles for mass spectrometry and X-ray crystallography, as well as a functional site for radioiodination. By carefully controlling experimental parameters, particularly pH, researchers can harness the full potential of IPM to create stable, precisely characterized bioconjugates for demanding applications in therapeutics, diagnostics, and fundamental research.

References

- Long-Term Stabilization of Maleimide–Thiol Conjugates.

- Protocol: Maleimide Labeling of Protein Thiols. Biotium. URL

- Long-term stabilization of maleimide-thiol conjug

- Maleimide Labeling of Proteins and Other Thiol

- Conjugation Protocol for Thiol Reactive (Maleimide) Dyes. Tocris Bioscience. URL

- Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure. PubMed. URL

- Guidelines for Protein/Antibody Labeling with Maleimide Dyes. Alfa Chemistry. URL

- Application Notes and Protocols for Maleimide-Thiol Lig

- Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody–Maytansinoid Conjugates.

- Improving the Stability of Maleimide–Thiol Conjug

- Proteomics Analysis of Iodination.

- Analysis of iodinated quorum sensing peptides by LC–UV/ESI ion trap mass spectrometry. URL

- Maleimide Reaction Chemistry. Vector Labs. URL

- Insights into maleimide-thiol conjug

- Quantifying In Situ Structural Stabilities of Human Blood Plasma Proteins Using a Novel Iodination Protein Stability Assay.

- Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks. bioRxiv. URL

- An In-Depth Technical Guide to the Maleimide-Thiol Conjug

- Reactivity and pH dependence of thiol conjugation to N-ethylmaleimide: detection of a conformational change in chalcone isomerase.

- Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. PMC. URL

- Sulfhydryl-Reactive Crosslinker Chemistry. Thermo Fisher Scientific. URL

- Catalysis of imido-group hydrolysis in a maleimide conjug

- Labelling of proteins by use of iodination and detection by ICP-MS.

- Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. PubMed. URL

- Mastering Maleimide Reactions in Bioconjugation: Your Ultim

- New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides. PMC - NIH. URL

- A Comparative Guide to Thiol-Reactive Labeling: Maleimide vs. Iodoacetamide Chemistry. Benchchem. URL

- A Technical Guide to Thiol-Reactive Maleimide Chemistry for Researchers and Drug Development Professionals. Benchchem. URL

- X‐Ray and Electron Diffraction of Iodine and the Diiodobenzenes. AIP Publishing. URL

- Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjug

- Stabilization of cysteine-linked antibody drug conjug

- From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. PMC - PubMed Central. URL

- Improving the Stability of Maleimide–Thiol Conjug

- This compound AldrichCPR. Sigma-Aldrich. URL

- The Role of Maleimide Derivatives in Bioconjug

- Maleimide Conjug

- Profiling protein S-sulfination with maleimide-linked probes. PMC - NIH. URL

- Correction to the Crystal Structures of Iodine Azide. PMC - PubMed Central - NIH. URL

- Organic Compound with Potential for X-ray Imaging Applic

- Recognition of cysteine-containing peptides through prompt fragmentation of the 4-dimethylaminophenylazophenyl-4′-maleimide derivative during analysis by MALDI-MS.

- Novel approaches for cysteine bioconjug

- Thiol-Maleimide “Click” Chemistry: Evaluating the Influence of Solvent, Initiator, and Thiol on the Reaction Mechanism, Kinetics, and Selectivity.

- Maleimide-peptide assay principle. (a) Catalytic cycle of the cysteine...

- Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index.

Sources

- 1. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 5. nbinno.com [nbinno.com]

- 6. d-nb.info [d-nb.info]

- 7. vectorlabs.com [vectorlabs.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analysis of iodinated quorum sensing peptides by LC–UV/ESI ion trap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.aip.org [pubs.aip.org]

- 13. Proteomics Analysis of Iodination - Creative Proteomics [creative-proteomics.com]

- 14. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 15. lumiprobe.com [lumiprobe.com]

- 16. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 17. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 18. alfa-chemistry.com [alfa-chemistry.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. biotium.com [biotium.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Quantifying In Situ Structural Stabilities of Human Blood Plasma Proteins Using a Novel Iodination Protein Stability Assay - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(4-Iodophenyl)maleimide for Site-Specific Protein Modification

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-(4-Iodophenyl)maleimide (IPM), a thiol-reactive compound pivotal for the site-specific modification of proteins. Authored from the perspective of a Senior Application Scientist, this document synthesizes the core chemical principles, field-tested experimental protocols, and cutting-edge applications of IPM in bioconjugation and therapeutic development.

Introduction: The Imperative for Precision in Protein Modification

The covalent modification of proteins is a cornerstone of modern biotechnology and medicine, enabling the creation of sophisticated tools for research and targeted therapeutics.[1][2] Site-specific modification, in particular, is paramount for preserving the native function of proteins while introducing new functionalities.[3] Among the various strategies, the reaction between a maleimide and a cysteine residue's thiol group has emerged as a robust and highly selective method.[][5][6]

This compound (IPM) offers a unique combination of features that make it an invaluable reagent for researchers. The maleimide group provides high selectivity for cysteine residues, while the iodophenyl moiety can serve as a heavy atom for X-ray crystallography, a versatile handle for further chemical reactions, or a component of radio-pharmaceuticals.[7][8] This guide will delve into the technical nuances of employing IPM for precise and efficient protein modification.

Core Principles: The Chemistry of this compound

The Thiol-Maleimide Reaction: A Michael Addition

The fundamental reaction underpinning the use of IPM is the Michael addition of a thiol group to the electron-deficient double bond of the maleimide ring.[5][9] This reaction is highly efficient and proceeds under mild, physiological conditions, forming a stable thioether bond.[5][10]

The key characteristics of this reaction are:

-

High Selectivity: The reaction is highly chemoselective for thiols, especially within a pH range of 6.5 to 7.5.[5][10] At this pH, the reaction with thiols is approximately 1,000 times faster than with amines.[5]

-

Favorable Kinetics: The reaction is rapid, often reaching completion within a few hours at room temperature.[9]

-

Stable Adduct Formation: The resulting succinimidyl thioether linkage is a stable covalent bond.[][9]

Mechanism of IPM conjugation with a protein's cysteine residue.

The Role of the Iodophenyl Group

The 4-iodophenyl substituent on the maleimide nitrogen imparts several advantageous properties:

-

Enhanced Stability: N-aryl maleimides, such as IPM, have been shown to form more stable conjugates compared to their N-alkyl counterparts.[11] The electron-withdrawing nature of the aryl group can accelerate the hydrolysis of the thiosuccinimide ring, leading to a ring-opened product that is resistant to retro-Michael reactions and thiol exchange.[11][12]

-

Versatility in Downstream Applications: The iodine atom can be utilized in various ways:

-

X-ray Crystallography: As a heavy atom, it can aid in solving protein structures.[7]

-

Radiolabeling: The iodine can be a site for radioisotope incorporation, crucial for in vivo imaging and biodistribution studies.[8]

-

Cross-coupling Reactions: The carbon-iodine bond can participate in palladium-catalyzed cross-coupling reactions, enabling further functionalization.

-

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed methodology for the site-specific modification of proteins using IPM.

Reagent Preparation and Handling

-

Protein Solution:

-

IPM Stock Solution:

-

Reducing Agent (Optional but Recommended):

-

To ensure the availability of free thiols, disulfide bonds within the protein may need to be reduced.[6][13]

-

Tris(2-carboxyethyl)phosphine (TCEP) is the recommended reducing agent as it does not need to be removed before adding the maleimide reagent.[6][10] Use a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[6][10][13]

-

Conjugation Reaction

-

Molar Ratio: A starting molar ratio of 10:1 to 20:1 (IPM:protein) is recommended, though this should be optimized for each specific protein.[10]

-

Incubation: Add the calculated volume of the IPM stock solution to the protein solution while gently stirring.[10] Protect the reaction from light and incubate for 2 hours at room temperature or overnight at 2-8°C.[10]

Purification of the Conjugate

It is crucial to remove unreacted IPM to obtain a pure conjugate for downstream applications.[16] Several methods can be employed:

-

Size-Exclusion Chromatography (SEC): Gel filtration columns are effective for separating the larger protein conjugate from the smaller, unreacted IPM.[16][17]

-

Dialysis: This method is suitable for removing excess IPM, especially for maleimides with good aqueous solubility.[6][13][16]

-

High-Performance Liquid Chromatography (HPLC) / Fast Protein Liquid Chromatography (FPLC): These techniques offer high-resolution separation for achieving highly pure conjugates.[6][16]

Experimental workflow for protein modification with IPM.

Characterization of the Conjugate

-

Degree of Labeling (DOL): The DOL, or the number of IPM molecules per protein, can be determined using spectrophotometry or mass spectrometry.

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can confirm the covalent attachment of IPM and determine the exact mass of the conjugate, thereby confirming the DOL.[18][19][20]

Applications in Research and Drug Development

The site-specific modification of proteins with IPM opens up a vast array of applications.

Antibody-Drug Conjugates (ADCs)

IPM is a valuable tool in the construction of ADCs, which are a class of targeted therapies that deliver cytotoxic drugs directly to cancer cells.[][5][21] The stability of the thioether bond formed by IPM is critical for ensuring the ADC remains intact in circulation, minimizing off-target toxicity.[22] The use of N-aryl maleimides like IPM can lead to ADCs with improved stability and pharmacological properties.[11][23]

| Feature | N-Alkyl Maleimide ADCs | N-Aryl Maleimide (IPM) ADCs |

| Stability | Variable, prone to deconjugation | Enhanced stability, less deconjugation[11] |

| Cytotoxicity | May lose potency over time | Maintained cytotoxicity[11] |

| Pharmacokinetics | Can be less predictable | Improved pharmacokinetic profiles[22] |

Fluorescent Labeling and Imaging

While IPM itself is not fluorescent, the iodophenyl group can be a precursor for attaching fluorescent probes through cross-coupling reactions. This allows for the site-specific fluorescent labeling of proteins for use in various imaging techniques, such as fluorescence microscopy and flow cytometry.[5]

Protein-Protein Interaction Studies

By conjugating one protein with IPM and another with a complementary reactive group, IPM can be used to create specific protein-protein conjugates.[3] This is a powerful technique for studying protein interactions and assembling multi-protein complexes.

Troubleshooting and Considerations

-

Low Labeling Efficiency:

-

Ensure complete reduction of disulfide bonds.

-

Optimize the molar ratio of IPM to protein.

-

Confirm the pH of the reaction buffer is within the optimal range of 6.5-7.5.[10]

-

-

Non-specific Labeling:

-

Avoid pH values above 7.5, which can lead to reaction with amines.[10]

-

-

Instability of the Conjugate:

Conclusion

This compound is a powerful and versatile reagent for the site-specific modification of proteins. Its high selectivity for cysteine residues, the enhanced stability of the resulting conjugate, and the unique properties of the iodophenyl group make it an invaluable tool for researchers in basic science and drug development. By understanding the underlying chemical principles and adhering to optimized protocols, scientists can leverage IPM to create well-defined bioconjugates for a wide range of applications, from fundamental biological studies to the development of next-generation therapeutics.

References

- Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide. 2024.

- PubMed. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure.

- National Institutes of Health. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit. 2021.

- ACS Publications. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody–Maytansinoid Conjugates. Bioconjugate Chemistry.

- ACS Publications. Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry. 2014.

- ChemRxiv. On-demand Detachment of Maleimide Derivatives on Cysteine to Facilitate (Semi)Synthesis of Challenging Proteins.

- Protocol: Maleimide labeling of proteins and other thiolated biomolecules.

- National Institutes of Health. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. 2021.

- National Institutes of Health. One‐Step Maleimide‐Based Dual Functionalization of Protein N‐Termini. 2021.

- Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting.

- National Institutes of Health. This compound | C10H6INO2 | CID 96758. PubChem.

- National Institutes of Health. A novel application of maleimide for advanced drug delivery: in vitro and in vivo evaluation of maleimide-modified pH-sensitive liposomes. 2013.

- National Institutes of Health. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics.

- ChemRxiv. Site-specific generation of protein-protein conjugates using native amino acids.

- PubMed. Targeting the N terminus for site-selective protein modification. 2017.

- PubMed. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates. 2014.

- PubMed. The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination.

- The Role of Maleimide Derivatives in Bioconjugation and Drug Delivery Systems.

- PubMed. A novel application of maleimide for advanced drug delivery: in vitro and in vivo evaluation of maleimide-modified pH-sensitive liposomes. 2013.

- National Institutes of Health. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals.

- MDPI. Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. 2022.

- Bio-Synthesis Inc. Maleimide labeling of thiolated biomolecules. 2022.

- (PDF) Labeling Methods in Mass Spectrometry Based Quantitative Proteomics.

- PubMed. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. 2015.

- National Institutes of Health. Mass Spectrometric Protein Identification Using the Global Proteome Machine.

- National Institutes of Health. Targeted Quantitation of Proteins by Mass Spectrometry.

- RSC Publishing. Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity.

- YouTube. Discovering biological information from mass spectrometry based proteomics. 2022.

- ResearchGate. Thiol-Maleimide “Click” Chemistry: Evaluating the Influence of Solvent, Initiator, and Thiol on the Reaction Mechanism, Kinetics, and Selectivity.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. nbinno.com [nbinno.com]

- 3. chemrxiv.org [chemrxiv.org]

- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bachem.com [bachem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. biotium.com [biotium.com]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mass Spectrometric Protein Identification Using the Global Proteome Machine - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Targeted Quantitation of Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]

- 22. nbinno.com [nbinno.com]

- 23. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Reactivity of N-(4-Iodophenyl)maleimide in Solution: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Iodophenyl)maleimide is a key reagent in bioconjugation and polymer chemistry, valued for its specific reactivity and the stability of its conjugates. This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and reactivity of this compound in solution. We will explore the core chemical transformations it undergoes, including the highly selective Michael addition with thiols and its participation in Diels-Alder reactions. A critical analysis of the factors influencing its reactivity, such as pH, solvent, and temperature, is presented. Furthermore, this guide offers detailed, self-validating experimental protocols and discusses the stability of the resulting conjugates, with a particular focus on the hydrolysis of the maleimide ring. This document is intended to serve as a valuable resource for researchers and professionals in drug development and materials science, enabling them to effectively utilize this compound in their applications.

Introduction

This compound is an aromatic maleimide derivative that has garnered significant interest in the fields of bioconjugation, drug delivery, and polymer science.[1] Its structure, featuring a maleimide ring attached to an iodophenyl group, provides a unique combination of reactivity and functionality. The maleimide moiety is a well-established thiol-reactive functional group, enabling the selective formation of stable covalent bonds with cysteine residues in proteins and peptides.[2] This specificity is crucial for the construction of well-defined bioconjugates, such as antibody-drug conjugates (ADCs).[3]

The presence of the iodine atom on the phenyl ring offers several advantages. It can serve as a handle for further functionalization through cross-coupling reactions and also provides a heavy atom for crystallographic studies. As an N-aryl maleimide, this compound exhibits distinct reactivity and stability profiles compared to its N-alkyl counterparts, particularly concerning the stability of the resulting thioether conjugate.[4] This guide will delve into the fundamental aspects of its reactivity in solution, providing both theoretical understanding and practical guidance.

Synthesis and Characterization

The synthesis of this compound is typically achieved through a two-step one-pot reaction from 4-iodoaniline and maleic anhydride. The initial step involves the formation of the maleamic acid intermediate, followed by cyclization to the maleimide.

Caption: Synthesis workflow for this compound.

Detailed Synthesis Protocol

This protocol is adapted from a general procedure for the synthesis of N-aryl maleimides.[5]

Materials:

-

4-Iodoaniline

-

Maleic Anhydride

-

Dimethylformamide (DMF)

-

Phosphorus pentoxide (P₂O₅)

-

Sulfuric acid (H₂SO₄)

-

Ice-cold water

-

2-Propanol (for recrystallization)

Procedure:

-

In a clean, dry round-bottom flask, dissolve 4-iodoaniline in DMF.

-

In a separate flask, dissolve an equimolar amount of maleic anhydride in DMF.

-

Slowly add the maleic anhydride solution dropwise to the 4-iodoaniline solution with constant stirring at room temperature (around 20°C).

-

Continue stirring the mixture for 2 hours to form the N-(4-Iodophenyl)maleamic acid intermediate.

-

In a separate beaker, carefully prepare the dehydrating agent by dissolving P₂O₅ in a mixture of H₂SO₄ and DMF.

-

Add the dehydrating agent dropwise to the reaction mixture. An exotherm may be observed; maintain the temperature with a water bath if necessary.

-

Heat the reaction mixture to 70°C and stir for 2 hours to facilitate the cyclization to this compound.

-

Cool the reaction mixture in an ice bath and then pour it into a beaker of ice-cold water to precipitate the product.

-

Filter the crude product, wash it thoroughly with distilled water, and dry it under vacuum.

-

Recrystallize the crude product from a suitable solvent such as 2-propanol to obtain the purified this compound.

Physicochemical and Spectroscopic Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₆INO₂ | [6] |

| Molecular Weight | 299.07 g/mol | [6] |

| Appearance | Expected to be a solid | - |

| Melting Point | Not specified, but related N-aryl maleimides have melting points in the range of 140-190°C.[5] | - |

| ¹H NMR | Expected signals for the aromatic protons and the vinyl protons of the maleimide ring. | [7] |

| ¹³C NMR | Expected signals for the carbonyl carbons, vinyl carbons, and aromatic carbons. | [7] |

| IR (cm⁻¹) | Expected characteristic peaks for C=O stretching (around 1710 cm⁻¹), C=C stretching, and aromatic C-H stretching.[5] | - |

| Mass Spectrometry | M+ peak at m/z 299.07 | [6] |

Core Reactivity in Solution

Thiol-Maleimide Michael Addition

The primary reaction of this compound in bioconjugation is the Michael addition of a thiol to the electron-deficient double bond of the maleimide ring. This reaction is highly chemoselective for thiols, particularly the sulfhydryl group of cysteine residues, within a pH range of 6.5 to 7.5.[8]

Caption: Mechanism of the thiol-maleimide Michael addition.

The reaction rate is significantly influenced by the pH of the solution, as the reactive species is the thiolate anion (R-S⁻). At a pH around 7, the reaction with thiols is approximately 1,000 times faster than with amines.[5]

Expected Kinetics: The electron-withdrawing nature of the iodine atom on the phenyl ring is expected to increase the electrophilicity of the maleimide double bond, leading to a faster reaction rate with thiols compared to unsubstituted N-phenylmaleimide. Studies on other halogen-substituted N-aryl maleimides have shown a similar trend.[4]

Experimental Protocol: Conjugation with L-Cysteine

This protocol describes a model reaction to be monitored by techniques such as HPLC or LC-MS.

Materials:

-

This compound

-

L-cysteine hydrochloride

-

Phosphate-buffered saline (PBS), pH 7.2

-

Anhydrous DMSO or DMF

-

Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)

Procedure:

-

Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.

-

Prepare a stock solution of L-cysteine hydrochloride (e.g., 20 mM) in degassed PBS (pH 7.2).

-

If working with a protein, ensure any disulfide bonds are reduced by pre-treating with TCEP.

-

In a reaction vessel, add the L-cysteine solution.

-

Add the this compound stock solution to the L-cysteine solution to achieve the desired molar ratio (e.g., a 1.2-fold molar excess of the maleimide).

-

Incubate the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC or LC-MS to observe the consumption of reactants and the formation of the product.

-

Once the reaction is complete, the product can be purified by techniques like preparative HPLC.

Caption: Experimental workflow for a model conjugation reaction.

Hydrolysis of the Maleimide Ring

A crucial aspect of maleimide chemistry is the susceptibility of the maleimide ring to hydrolysis, which increases with pH.[5] Hydrolysis before conjugation leads to a non-reactive maleamic acid derivative, reducing the yield of the desired conjugate.

Caption: Hydrolysis of the maleimide ring to the unreactive maleamic acid.

Post-conjugation, the resulting succinimide ring can also undergo hydrolysis. For N-aryl maleimides, this ring-opening is generally faster than for N-alkyl maleimides and is considered advantageous as it forms a stable, irreversible product that is not susceptible to a retro-Michael reaction.[4]

Expected Hydrolysis Rate: The electron-withdrawing iodine substituent is expected to accelerate the rate of hydrolysis of the maleimide ring compared to N-phenylmaleimide.[4] This is a critical consideration for the stability of the reagent in aqueous solutions and the design of conjugation reactions.

| Maleimide Type | Relative Hydrolysis Rate (Pre-conjugation) | Relative Hydrolysis Rate (Post-conjugation) | Reference |

| N-Alkyl | Baseline | Baseline | [4] |

| N-Aryl | ~5.5x faster | Significantly faster | [4] |

| N-(4-Fluorophenyl) | Faster than N-Aryl | Faster than N-Aryl | [4] |

| N-(4-Iodophenyl) | Expected to be faster than N-Aryl | Expected to be faster than N-Aryl | - |

Diels-Alder Cycloaddition

This compound, like other maleimides, can act as a dienophile in [4+2] Diels-Alder cycloaddition reactions. This reaction is often used in materials science for the formation of reversible crosslinks in polymers. The reaction typically proceeds with a conjugated diene, such as a furan derivative, to form a bicyclic adduct.[9] The reversibility of this reaction at elevated temperatures makes it useful for creating self-healing materials.

Factors Influencing Reactivity

-

pH: As discussed, pH is a critical factor. A range of 6.5-7.5 is optimal for selective thiol-maleimide conjugation.[8] Higher pH values increase the rate of hydrolysis and reaction with amines.

-

Solvent: The choice of solvent can influence reaction kinetics. Polar aprotic solvents like DMF and DMSO are commonly used to dissolve maleimides before their addition to aqueous reaction mixtures.

-

Temperature: Thiol-maleimide conjugations are typically carried out at room temperature. Higher temperatures can accelerate the reaction but may also increase the rate of hydrolysis and potentially denature proteins.

Applications

The unique properties of this compound make it a valuable tool in several areas:

-

Antibody-Drug Conjugates (ADCs): Its ability to form stable conjugates with cysteine residues is exploited in the development of ADCs for targeted cancer therapy.[3]

-

Protein Labeling: It can be used to attach fluorescent dyes, biotin, or other reporter molecules to proteins for research purposes.

-

Polymer Chemistry: Its role as a monomer or crosslinker in polymerization reactions, including Diels-Alder-based systems, allows for the creation of advanced materials with tailored properties.[9]

Conclusion

This compound is a versatile reagent with well-defined reactivity in solution. Its primary utility lies in the highly selective Michael addition reaction with thiols, which is fundamental to modern bioconjugation techniques. The N-aryl substitution, particularly with an electron-withdrawing iodine atom, influences its reactivity and the stability of its conjugates, generally leading to faster reaction rates and more stable final products after hydrolysis of the succinimide ring. A thorough understanding of its reactivity, including its susceptibility to hydrolysis and its participation in Diels-Alder reactions, is essential for its successful application in drug development, diagnostics, and materials science.

References

- Al-Azzawi, A. M., & Al-Razzak, A. A. (2018). Synthesis of New Azo Compounds Based on N-(4-Hydroxypheneyl)maleimide and N-(4-Methylpheneyl)maleimide. Journal of Global Pharma Technology, 10(3), 223-231. [Link]

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 96758, this compound.

- Abdella, M. A., et al. (2018). Insights into maleimide-thiol conjugation chemistry. Journal of Controlled Release, 279, 135-144. [Link]

- Christie, R. J., et al. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Journal of Controlled Release, 220, 660-670. [Link]

- Royal Society of Chemistry. (2022).

- Gandini, A., et al. (2013). Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials. Polymer Chemistry, 4(1), 108-115. [Link]

- Kuklin, A. A., et al. (2021). Diels–Alder Cycloadditions of Bio-Derived Furans with Maleimides as a Sustainable «Click» Approach towards Molecular, Macromolecular and Hybrid Systems. Molecules, 27(1), 63. [Link]

- Koniev, O., & Wagner, A. (2015). Thiol-Maleimide “Click” Chemistry: Evaluating the Influence of Solvent, Initiator, and Thiol on the Reaction Mechanism, Kinetics, and Selectivity.

- Wilbur, D. S., et al. (1990). N-(m-[125I]iodophenyl)maleimide: an agent for high yield radiolabeling of antibodies. International Journal of Radiation Applications and Instrumentation. Part B. Nuclear Medicine and Biology, 17(5), 451-460. [Link]

- Zhang, M., et al. (2018). Dynamic Diels–Alder reactions of maleimide–furan amphiphiles and their fluorescence ON/OFF behaviours. Organic & Biomolecular Chemistry, 16(33), 6049-6056. [Link]

- Zhang, C., et al. (2022). Fast Cysteine Bioconjugation Chemistry. Chembiochem, 23(10), e202200052. [Link]

- Khan, M. N. (1985). Hydrolysis of some N-alkylmaleimides. Journal of the Chemical Society, Perkin Transactions 2, 199-203. [Link]

- Bio-Synthesis Inc. (2022).

- Bernardim, B., et al. (2022). Breaking Kinetic Record for Cysteine Bioconjugation with Organometallic Reagents. Journal of the American Chemical Society, 144(30), 13636-13645. [Link]

- Asbai, R., et al. (2021). Furan/maleimide adduct formation through Diels-Alder reaction (two possible stereoisomers are formed). [Link]

- Organic Chemistry Portal. Synthesis of maleimides. [Link]

- Beck, A., et al. (2017). Characterization and kinetic study of Diels-Alder reaction. Express Polymer Letters, 11(12), 993-1005. [Link]

- Knight, P. (1979). Hydrolysis of p-NN'-phenylenebismaleimide and its adducts with cysteine. Implications for cross-linking of proteins. The Biochemical journal, 179(1), 191–197. [Link]